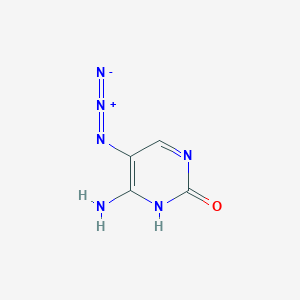
4,5-Diethynyl-1-methyltriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethynyl-1-methyltriazole (DEMT) is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DEMT is a heterocyclic compound that contains a triazole ring, which is an important structural motif found in many biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4,5-Diethynyl-1-methyltriazole is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. 4,5-Diethynyl-1-methyltriazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
4,5-Diethynyl-1-methyltriazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4,5-Diethynyl-1-methyltriazole in lab experiments is its versatility. 4,5-Diethynyl-1-methyltriazole can be easily modified to introduce different functional groups, making it a useful building block for the synthesis of new compounds. However, one of the limitations of using 4,5-Diethynyl-1-methyltriazole is its toxicity. 4,5-Diethynyl-1-methyltriazole has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4,5-Diethynyl-1-methyltriazole. One area of interest is in the development of new materials using 4,5-Diethynyl-1-methyltriazole as a building block. 4,5-Diethynyl-1-methyltriazole has been shown to have unique electronic and optical properties, making it a promising candidate for the development of new materials for electronics and photonics applications. Another area of interest is in the development of new drugs using 4,5-Diethynyl-1-methyltriazole as a scaffold. 4,5-Diethynyl-1-methyltriazole has been shown to have anticancer and antiviral activity, making it a potential candidate for the development of new drugs for these diseases. Finally, there is also interest in studying the mechanism of action of 4,5-Diethynyl-1-methyltriazole in more detail, in order to better understand its potential applications in various fields of science.
Conclusion:
In conclusion, 4,5-Diethynyl-1-methyltriazole is a versatile compound that has potential applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Despite its limitations, 4,5-Diethynyl-1-methyltriazole remains a promising candidate for the development of new materials and drugs, and there is still much to be learned about its potential applications in the future.
Métodos De Síntesis
4,5-Diethynyl-1-methyltriazole can be synthesized by the reaction of 1-methyl-4,5-dicyano-1H-imidazole with acetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which involves the formation of a carbon-carbon triple bond between the acetylene and the imidazole ring. The resulting product is then treated with sodium hydroxide to remove the cyano groups, leading to the formation of 4,5-Diethynyl-1-methyltriazole.
Aplicaciones Científicas De Investigación
4,5-Diethynyl-1-methyltriazole has been extensively studied for its potential applications in various fields of science. One of the major areas of interest is in the field of materials science, where 4,5-Diethynyl-1-methyltriazole has been used as a building block for the synthesis of new materials with unique properties. 4,5-Diethynyl-1-methyltriazole has also been used in the development of new drugs, particularly for the treatment of cancer and infectious diseases.
Propiedades
Número CAS |
181124-71-0 |
|---|---|
Nombre del producto |
4,5-Diethynyl-1-methyltriazole |
Fórmula molecular |
C7H5N3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
4,5-diethynyl-1-methyltriazole |
InChI |
InChI=1S/C7H5N3/c1-4-6-7(5-2)10(3)9-8-6/h1-2H,3H3 |
Clave InChI |
PIUSAIRWLKJACF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=N1)C#C)C#C |
SMILES canónico |
CN1C(=C(N=N1)C#C)C#C |
Sinónimos |
1H-1,2,3-Triazole, 4,5-diethynyl-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)








